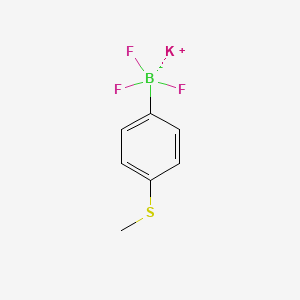

Potassium 4-(methylthio)phenyltrifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(4-methylsulfanylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3S.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGCQQOLNQOSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)SC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635708 | |

| Record name | Potassium trifluoro[4-(methylsulfanyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871231-43-5 | |

| Record name | Potassium trifluoro[4-(methylsulfanyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium 4-(methylthio)phenyltrifluoroborate

This guide provides a comprehensive, in-depth protocol for the synthesis of Potassium 4-(methylthio)phenyltrifluoroborate, a versatile and stable reagent in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document goes beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the experimental design.

Introduction: The Ascendancy of Organotrifluoroborates

Potassium organotrifluoroborate salts have emerged as highly valuable alternatives to the more traditional boronic acids and esters in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Their enhanced stability, ease of handling, and distinct reactivity profile have made them indispensable tools in the synthesis of complex organic molecules. This compound, in particular, serves as a key building block for introducing the 4-(methylthio)phenyl moiety, a common structural motif in pharmaceuticals and functional materials. This guide will detail a reliable and reproducible protocol for its synthesis, starting from the corresponding boronic acid.

Overall Synthesis Workflow

The synthesis of this compound is a straightforward two-step process, beginning with the preparation of the requisite 4-(methylthio)phenylboronic acid, followed by its conversion to the target trifluoroborate salt.

Caption: Overall workflow for the synthesis of this compound.

PART 1: Synthesis of 4-(methylthio)phenylboronic acid

The necessary precursor, 4-(methylthio)phenylboronic acid, can be synthesized from 4-bromothioanisole via a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromothioanisole | 203.10 | 10.15 g | 50.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.0 mL | 55.0 |

| Trimethyl borate | 103.91 | 6.8 mL | 60.0 |

| Tetrahydrofuran (anhydrous) | - | 200 mL | - |

| Diethyl ether | - | 150 mL | - |

| 2 M Hydrochloric acid | - | 100 mL | - |

| Saturated Sodium Chloride Solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-bromothioanisole (10.15 g, 50.0 mmol) and anhydrous tetrahydrofuran (100 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for an additional 30 minutes.

-

Add trimethyl borate (6.8 mL, 60.0 mmol) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and slowly add 2 M hydrochloric acid (100 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a mixture of water and a minimal amount of methanol to afford 4-(methylthio)phenylboronic acid as a white solid.

PART 2: Synthesis of this compound

The conversion of the boronic acid to the trifluoroborate salt is achieved through a straightforward reaction with potassium hydrogen fluoride (KHF₂). This method is widely applicable for the synthesis of various potassium aryltrifluoroborates.[1][2][3]

Mechanistic Rationale

The reaction proceeds via the displacement of the hydroxyl groups of the boronic acid by fluoride ions from KHF₂. The use of KHF₂ is crucial as KF alone is generally not effective in displacing the hydroxyl ligands from trivalent boronic acids.[1] The reaction is believed to proceed through a series of equilibria involving fluoroborate intermediates, ultimately leading to the stable tetracoordinate trifluoroborate salt.[4]

Sources

Potassium Aryltrifluoroborates: Synthesis from Boronic Acids for Enhanced Stability and Utility in Modern Chemistry

An In-Depth Technical Guide for the Research Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the preparation of potassium aryltrifluoroborates from their corresponding boronic acids. We will delve into the fundamental principles, detailed experimental protocols, and field-proven insights that underscore this critical transformation, highlighting why these stable, crystalline solids are often superior alternatives to their boronic acid precursors in a multitude of synthetic applications.

The Imperative for Stability: Boronic Acids vs. Their Trifluoroborate Salts

Organoboron compounds are foundational pillars of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Boronic acids, R-B(OH)₂, have long been the workhorse reagents in this domain. However, their utility is frequently hampered by inherent instability, which can compromise reproducibility, scalability, and shelf-life.

The core of this instability lies in the structure of boronic acids. The boron atom is tricoordinate, possessing a vacant p-orbital that renders it susceptible to several degradation pathways:

-

Dehydration: Boronic acids readily undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is reversible in the presence of water, but it means that solid boronic acid samples often exist as an equilibrium mixture of the monomer and the boroxine, leading to uncertain stoichiometry.

-

Protodeboronation: The carbon-boron bond can be cleaved by protic sources, particularly under acidic or basic conditions, replacing the boronic acid moiety with a hydrogen atom.

-

Oxidation: The C-B bond is susceptible to oxidation, which can be a significant issue during purification and long-term storage.

Potassium aryltrifluoroborates, K[ArBF₃], offer a robust solution to these challenges.[1][2] The formation of a tetracoordinate anionic 'ate' complex by the addition of three fluoride ions to the boron center fundamentally alters its properties. This structure effectively "protects" the boron, masking the vacant p-orbital and shielding the C-B bond.[3] The resulting salts are typically free-flowing, crystalline solids that are remarkably stable to air and moisture, allowing them to be stored for extended periods without degradation.[4][5][6]

Data Presentation: Comparative Stability Profile

| Property | Arylboronic Acid (Ar-B(OH)₂) | Potassium Aryltrifluoroborate (K[ArBF₃]) | Rationale for Difference |

| Physical State | Amorphous or crystalline solid | Crystalline, free-flowing solid | Stable ionic lattice structure of the salt. |

| Stoichiometry | Often uncertain due to boroxine formation | Well-defined, monomeric structure | The tetracoordinate boron prevents intermolecular dehydration. |

| Air Stability | Variable; susceptible to oxidation | Generally stable indefinitely | The protected boron center is resistant to oxidation.[2] |

| Moisture Stability | Susceptible to dehydration/hydration equilibrium | Stable to atmospheric moisture | The B-F bonds are hydrolytically more stable under neutral conditions.[1][5] |

| Thermal Stability | Can decompose upon heating | Highly stable, often with m.p. >300 °C | Strong B-F bonds and a stable ionic crystal lattice.[1][7] |

The Synthetic Transformation: Mechanism and Key Principles

The conversion of arylboronic acids to potassium aryltrifluoroborates is a straightforward and high-yielding reaction, first robustly developed by Vedejs and co-workers.[3][4][8] The key reagent for this transformation is potassium hydrogen difluoride (KHF₂).

Causality of Reagent Choice: Why KHF₂?

A critical insight is that simple potassium fluoride (KF) is generally ineffective at displacing the hydroxyl ligands of a boronic acid.[4] The success of KHF₂ stems from its ability to act as a potent source of fluoride in a slightly acidic medium, facilitating the sequential displacement of the hydroxyl groups. The reaction proceeds through intermediate fluoroboron species, ultimately forming the thermodynamically stable trifluoroborate salt. This process is efficient even for crude boronic acids that contain significant amounts of the corresponding boroxine anhydride, as the conditions readily hydrolyze the boroxine back to the reactive monomeric acid.[4]

Visualization: Reaction Mechanism

The diagram below illustrates the stepwise conversion of an arylboronic acid and its corresponding boroxine to the final potassium aryltrifluoroborate product upon treatment with KHF₂.

Caption: General mechanism for aryltrifluoroborate synthesis.

Field-Validated Experimental Protocols

Two primary, highly reliable methods are employed for the synthesis and isolation of potassium aryltrifluoroborates. The choice between them depends largely on the physical properties (notably the solubility) of the target compound.

Method 1: The Vedejs Protocol (In Situ Precipitation)

This is the most direct method and is highly effective for aryltrifluoroborates that are poorly soluble in the reaction medium, causing them to precipitate upon formation.[4]

Step-by-Step Methodology:

-

Dissolution: The arylboronic acid (1.0 equiv) is dissolved or suspended in methanol (MeOH).

-

Cooling: The mixture is cooled in an ice bath (0-5 °C).

-

Reagent Addition: A freshly prepared aqueous solution of KHF₂ (3.0-4.0 equiv) is added portion-wise to the stirred mixture. A thick white precipitate typically forms.

-

Stirring: The resulting slurry is stirred for a short period (e.g., 30 minutes) at room temperature to ensure complete reaction.

-

Isolation: The solid product is collected by vacuum filtration.

-

Washing: The filter cake is washed sequentially with the reaction solvent (aq. MeOH), followed by a non-polar solvent like diethyl ether or acetone to remove residual water and impurities.

-

Drying: The crystalline product is dried under high vacuum to a constant weight.

Visualization: Workflow for Vedejs Protocol

Caption: Workflow for the evaporation and extraction-based method.

Product Validation: Purification and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized potassium aryltrifluoroborate.

-

Purification: Recrystallization is the most common purification technique. Effective solvent systems include acetonitrile, acetone, or mixtures such as acetonitrile/diethyl ether. [4][7]* Characterization Data: A multi-technique approach provides a self-validating system for structural confirmation.

Data Presentation: Key Spectroscopic and Physical Data

| Technique | Parameter | Typical Observation for K[ArBF₃] |

| ¹⁹F NMR | Chemical Shift (δ) | -135 to -150 ppm (broad singlet). [5][9][10] |

| ¹¹B NMR | Chemical Shift (δ) | +1.5 to +6.0 ppm (quartet or broad peak due to B-F coupling). [5][10] |

| ¹³C NMR | C-B Signal | Often a broad, low-intensity signal due to quadrupolar relaxation. [10] |

| ¹H NMR | Aromatic Protons | Shifts are consistent with the aromatic structure. |

| IR Spectroscopy | B-F Stretch | Strong absorbances in the 950-1100 cm⁻¹ region. |

| Melting Point | Decomposition Temp. | Typically very high, often decomposing >300 °C without melting. [7] |

Troubleshooting and Senior Scientist Insights

| Issue Encountered | Probable Cause & Rationale | Recommended Solution |

| Low or No Yield | The product may be soluble in the reaction mixture, making the precipitation method ineffective. | Switch to the evaporation/extraction protocol (Method 2). [4] |

| Product is an Oil or Gummy Solid | The product may be hygroscopic or contain residual solvent. | Ensure rigorous drying under high vacuum. If the issue persists, attempt recrystallization from a different solvent system. |

| Glassware Appears Etched After Reaction | KHF₂ in aqueous solution can slowly generate hydrofluoric acid (HF), which etches silicate glass. [7] | For sensitive substrates requiring long reaction times, consider using Nalgene® (polypropylene) or other plastic reaction vessels. [7] |

| Product Contaminated with KHF₂ | Insufficient washing of the precipitate, or using a workup solvent with high water content that dissolves some KHF₂. [7] | Wash the filter cake thoroughly. For the extraction method, use anhydrous acetone or acetonitrile. Recrystallization is highly effective for removing residual inorganic salts. |

Conclusion

The conversion of arylboronic acids to potassium aryltrifluoroborates is a cornerstone technique for any laboratory engaged in modern synthetic chemistry. This transformation addresses the inherent stability and handling issues of boronic acids, providing robust, reliable, and highly versatile reagents. By understanding the underlying chemical principles and mastering the straightforward experimental protocols detailed in this guide, researchers can confidently prepare high-purity aryltrifluoroborates, unlocking their full potential in cross-coupling reactions and paving the way for innovations in drug discovery and materials science.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., Machrouhi, F., & Katona, B. W. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]

-

Noda, H., Erős, G., & Bode, J. W. (2018). A Reagent for the One-Step Preparation of Potassium Acyltrifluoroborates (KATs) from Aryl- and Heteroarylhalides. Angewandte Chemie International Edition, 57(45), 14853-14857. [Link]

-

Eros, G., Kushida, Y., & Bode, J. W. (2021). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition, 60(8), 3918-3922. [Link]

-

Kabalka, G. W., Wu, Z., & Yao, M. L. (2008). A facile one-pot preparation of potassium hydroxyaryl- and (hydroxyalkyl)aryltrifluoroborates. Organic Letters, 10(6), 1215–1218. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS OXIDATION TO 1-NAPHTHOL. Organic Syntheses, 89, 322. [Link]

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(10), 4090–4093. [Link]

-

Nave, S., Gignoux, C., & Roisnel, T. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Angewandte Chemie International Edition, 51(41), 10450-10454. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of allyltrifluoroborates. Retrieved from [Link]

-

Eros, G., Kushida, Y., & Bode, J. W. (2018). A Reagent for the One-Step Preparation of Potassium Acyltrifluoroborates (KATs) from Aryl- and Heteroarylhalides. ResearchGate. [Link]

-

Molander, G. A., Machrouhi, F., & Katona, B. W. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. ResearchGate. [Link]

-

da Silva, F. de A., & Esteves, P. M. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 49(10), 653–657. [Link]

-

Molander, G. A., & Gámez-Montaño, R. (2009). Preparation of potassium azidoaryltrifluoroborates and their cross-coupling with aryl halides. Organic Letters, 11(19), 4330–4333. [Link]

-

Molander, G. A., & Ham, J. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

de Andrade, J. B., & da Silva, F. de A. (2014). Electrochemical Synthesis of Potassium Aryltrifluoroborates. Synlett, 25(14), 2039–2042. [Link]

-

Mizoguchi Gorgoll, R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal Club Presentation. [Link]

-

Wiley. (n.d.). Potassium vinyltrifluoroborate. SpectraBase. Retrieved from [Link]

-

Stavila, V., & Udovic, T. J. (2012). Structural and spectroscopic characterization of potassium fluoroborohydrides. Physical Chemistry Chemical Physics, 14(38), 13264–13267. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. | Semantic Scholar [semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Utility of Potassium Organotrifluoroborates: A Guide to Their Stability and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Reagent

In the landscape of modern organic synthesis, potassium organotrifluoroborates ([R-BF₃]K) have emerged as remarkably versatile and user-friendly reagents.[1][2] Their growing prominence, particularly in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, stems from a unique combination of stability, reactivity, and ease of handling.[1][2][3] Unlike many of their organoboron predecessors, such as boronic acids which can exhibit variable stability and are often challenging to purify, potassium organotrifluoroborates offer a crystalline, air- and moisture-stable alternative.[4][5][6] This guide provides a comprehensive overview of the intrinsic stability of these valuable compounds and outlines best practices for their handling and storage, ensuring their effective and safe use in the laboratory.

The Foundation of Stability: Understanding the [R-BF₃]⁻ Anion

The exceptional stability of potassium organotrifluoroborates can be attributed to the tetracoordinate nature of the boron atom within the trifluoroborate anion.[6] This structure, featuring a negatively charged boron atom bonded to three fluorine atoms and one organic moiety, confers a significant degree of stability compared to the vacant p-orbital of tricoordinate organoboranes. This inherent stability minimizes common decomposition pathways such as oxidation and protodeboronation, allowing for long-term storage and the use of near-stoichiometric quantities in reactions.[3][6]

Stability Under Various Conditions: A Tabular Summary

The stability of potassium organotrifluoroborates is not absolute and can be influenced by various experimental conditions. The following table summarizes their general stability profile:

| Condition | Stability Profile | Key Considerations & Causality |

| Air & Moisture | Generally high stability. Most are indefinitely stable.[1][2][5] | The tetracoordinate boron center is less susceptible to oxidation and hydrolysis compared to the open coordination site in boronic acids. |

| Aqueous Solutions | Stability is pH-dependent. Hydrolysis to the corresponding boronic acid is a key reaction pathway.[7] | Under basic conditions often used for Suzuki-Miyaura coupling, a "slow release" of the boronic acid can occur, which can be advantageous in minimizing side reactions.[7] |

| Acidic Conditions | Stability varies with the strength of the acid and the nature of the organic group.[4] | Strong acids can lead to hydrodeboronation, cleaving the carbon-boron bond. The rate of this decomposition provides insight into the C-B bond strength.[4] |

| Oxidative Conditions | Can withstand certain oxidative conditions without cleavage of the C-B bond.[8] | This stability allows for synthetic transformations on the organic moiety of the organotrifluoroborate, such as epoxidation of alkenyltrifluoroborates.[8] |

| Thermal Conditions | High thermal stability. For example, potassium trifluoromethyltrifluoroborate is stable up to 300 °C.[4] | The strong boron-fluorine and carbon-boron bonds contribute to their thermal robustness. |

Practical Guidance for Handling and Storage

While potassium organotrifluoroborates are lauded for their stability, proper handling and storage procedures are essential to ensure their integrity and the safety of laboratory personnel.

General Handling Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (nitrile rubber is a good choice).[9]

-

Ventilation: Handle solid potassium organotrifluoroborates in a well-ventilated area. For weighing and transferring powders, a certified chemical fume hood is recommended to prevent inhalation of dust.[9][10]

-

Dispensing: Use clean, dry spatulas and weighing boats for transferring the solid material. Avoid generating dust.[9]

-

Reaction Setup: When setting up reactions, ensure that all glassware is dry to prevent premature hydrolysis, unless aqueous conditions are intended.

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of potassium organotrifluoroborates.

Storage Recommendations

-

Container: Store potassium organotrifluoroborates in tightly closed containers to protect them from atmospheric moisture.[10][11]

-

Environment: Keep in a cool, dry, and well-ventilated place away from incompatible materials.[10][11][12] Many can be stored on the benchtop for extended periods without significant degradation.[6]

-

Inert Atmosphere: While generally not required for most organotrifluoroborates due to their high stability, storage under an inert atmosphere (e.g., nitrogen or argon) can be considered for particularly sensitive derivatives or for very long-term storage to provide an extra layer of protection.

Decomposition Pathways and In-Situ Generation

Understanding the potential decomposition pathways of potassium organotrifluoroborates is crucial for their effective use. The primary reaction to consider is hydrolysis to the corresponding boronic acid.

Hydrolysis to Boronic Acids

The hydrolysis of the [R-BF₃]⁻ anion to R-B(OH)₂ is a key step in many of its applications, particularly in Suzuki-Miyaura cross-coupling reactions.[7] This process is often facilitated by a base. The rate of hydrolysis can vary significantly depending on the nature of the organic substituent (R group), with some requiring acid catalysis for efficient conversion.[7] This "slow release" of the boronic acid can be beneficial, as it maintains a low concentration of the more reactive boronic acid in the reaction mixture, thereby minimizing side reactions such as protodeboronation and oxidative homocoupling.[7]

Logical Relationship of Stability and Reactivity

Caption: The stability of potassium organotrifluoroborates allows for their convenient handling and storage, while their controlled hydrolysis provides the active boronic acid species for subsequent reactions.

Spill Management and Waste Disposal

In the event of a spill, prompt and appropriate action is necessary.

-

Small Spills: For small spills of solid material, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[10] Avoid generating dust.

-

Large Spills: For larger spills, evacuate the area and follow institutional emergency procedures.[9]

-

Waste Disposal: Dispose of potassium organotrifluoroborates and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.[9][11] Do not dispose of down the drain or in regular trash.[9]

Conclusion

Potassium organotrifluoroborates represent a significant advancement in the field of organoboron chemistry, offering a stable, reliable, and versatile class of reagents. Their inherent stability to air and moisture simplifies their handling and storage, making them highly attractive for a wide range of synthetic applications, from academic research to industrial drug development. By understanding the principles of their stability and adhering to the recommended handling and storage protocols outlined in this guide, researchers can safely and effectively harness the full potential of these powerful synthetic tools.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Molander, G. A., & Biolatto, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Stefani, H. A., et al. (2010). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]

-

Molander, G. A., & Biolatto, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

-

Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(13), 2767–2770. [Link]

-

Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(32), 13474–13483. [Link]

-

Dreher, S. D., et al. (2008). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 10(1), 113–116. [Link]

-

Fisher Scientific. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate. Cole-Parmer. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]

-

Kabalka, G. W. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Tennessee, Knoxville Trace: Tennessee Research and Creative Exchange. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [repository.upenn.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. washingtonmills.com [washingtonmills.com]

Potassium 4-(methylthio)phenyltrifluoroborate CAS number 871231-43-5

An In-Depth Technical Guide to Potassium 4-(methylthio)phenyltrifluoroborate (CAS Number: 871231-43-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, bearing the CAS number 871231-43-5, has emerged as a significant and versatile reagent in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. As a stable, crystalline solid, it offers distinct advantages over traditional boronic acids, including enhanced stability and ease of handling. This document will delve into the mechanistic nuances of its reactivity, provide detailed experimental protocols, and present a critical analysis of its utility in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.

Introduction: The Rise of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in organic synthesis.[1][2] Traditionally, this reaction has relied on the use of organoboronic acids as the nucleophilic partner. However, the inherent instability of many boronic acids, their propensity for protodeboronation, and challenges in purification can limit their application.[3]

In this context, potassium organotrifluoroborates have emerged as superior alternatives.[4][5] These tetracoordinate boron species exhibit remarkable stability towards air and moisture, allowing for simplified handling and long-term storage.[6][7] Their crystalline nature facilitates purification and accurate dispensing. The trifluoroborate moiety, while stable, can be readily activated under appropriate reaction conditions to participate in catalytic cycles.[4] This combination of stability and reactivity has positioned organotrifluoroborates as indispensable tools for synthetic chemists.[5][8]

This compound is a prominent member of this class of reagents, offering a readily available source of the 4-(methylthio)phenyl group for introduction into a wide array of organic molecules. The presence of the methylthio group provides a handle for further functionalization, making it a valuable building block in medicinal chemistry and materials science.

Physicochemical Properties and Synthesis

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 871231-43-5 | [9] |

| Molecular Formula | C7H7BF3KS | [9] |

| Molecular Weight | 230.10 g/mol | [9] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | >300°C | [10][11] |

| Solubility | Soluble in polar organic solvents |

Synthesis of Potassium Organotrifluoroborates

The synthesis of potassium organotrifluoroborates is typically straightforward and can be achieved through several established methods.[4] A common and efficient route involves the reaction of a corresponding organoboron intermediate, such as a boronic acid or a boronate ester, with potassium hydrogen fluoride (KHF2).[4][7][8] This conversion is often quantitative and yields the desired organotrifluoroborate as a crystalline solid that can be easily isolated.

For this compound, a general synthetic approach is outlined below. This process typically starts from 4-bromothioanisole.

Caption: General synthetic workflow for this compound.

This one-pot procedure avoids the isolation of the often unstable boronic acid intermediate, directly providing the stable trifluoroborate salt.[8]

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][12] This reaction enables the formation of a carbon-carbon bond between the 4-(methylthio)phenyl group and a variety of electrophilic partners, including aryl, heteroaryl, and vinyl halides or triflates.[13][14]

General Reaction Scheme and Mechanism

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Where Ar-X represents an aryl or heteroaryl halide (or triflate).

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A crucial aspect of using organotrifluoroborates is the role of the base. The base is believed to facilitate the hydrolysis of the trifluoroborate to a more reactive boronic acid or boronate species in situ, which then participates in the transmetalation step.[12]

Advantages in Complex Molecule Synthesis

The use of this compound offers several advantages in the synthesis of complex molecules, particularly in the context of drug discovery and development:

-

Enhanced Stability and Stoichiometry: Its stability allows for precise control over stoichiometry, which is critical in multi-step syntheses.[3]

-

Broad Functional Group Tolerance: The mild reaction conditions typically employed are compatible with a wide range of functional groups, enabling the late-stage introduction of the 4-(methylthio)phenyl moiety.[13][14]

-

High Yields and Purity: Cross-coupling reactions with organotrifluoroborates often proceed with high yields and produce cleaner reaction profiles compared to their boronic acid counterparts, simplifying purification.[1]

-

Access to Heteroaromatic Scaffolds: This reagent has proven effective in the synthesis of complex heterobiaryls, which are prevalent in many pharmacologically active compounds.[14]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Materials and Reagents

-

This compound (CAS 871231-43-5)

-

Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile)

-

Palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2)[13]

-

Base (e.g., Cesium Carbonate, Cs2CO3)[13]

-

Solvent (e.g., a mixture of Tetrahydrofuran (THF) and water)[13]

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Step-by-Step Procedure

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), cesium carbonate (3.0 mmol), and the palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2, 0.02 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Degassed THF (e.g., 9 mL) and degassed water (e.g., 1 mL) are added to the reaction mixture via syringe.

-

Reaction: The reaction mixture is heated to reflux (approximately 67°C for THF) and stirred vigorously. The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Representative Data

The following table summarizes typical yields for the Suzuki-Miyaura cross-coupling of various aryl halides with potassium vinyltrifluoroborate, which is analogous to the reactivity of this compound.[13]

| Electrophile | Product | Yield (%) |

| 4-Iodoanisole | 4-Vinylanisole | 85 |

| 4-Bromoacetophenone | 4-Vinylacetophenone | 92 |

| 3-Bromopyridine | 3-Vinylpyridine | 78 |

| 4-Chlorobenzonitrile | 4-Vinylbenzonitrile | 65 |

Data adapted from analogous reactions with potassium vinyltrifluoroborate.[13]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9][15] It is also harmful if swallowed (H302) and harmful if inhaled (H332).[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[16][17][18]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[16][17] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[16][19]

In case of exposure, follow standard first-aid measures and seek medical attention.[16][18][19]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its superior stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to traditional organoboron compounds.[3] The ability to efficiently introduce the 4-(methylthio)phenyl moiety into complex molecular architectures underscores its importance in drug discovery, materials science, and other areas of chemical research. As the demand for efficient and reliable synthetic methodologies continues to grow, the utility of this compound is poised to expand even further.

References

-

Darses, S.; Genet, J. P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. 2008, 108, 288-325. [Link]

-

PubChem. This compound. [Link]

-

Molander, G. A.; Sandrock, D. L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Journal of the American Chemical Society. 2007, 129(37), 11408-11417. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. 2007, 40(4), 275-286. [Link]

-

ChemBuyersGuide.com, Inc. BOC Sciences (Page 375). [Link]

-

Piras, M.; et al. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega. 2022, 7(50), 46831-46841. [Link]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. 2015, 80(16), 7837-7848. [Link]

-

Molander, G. A.; Ham, J. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters. 2006, 8(10), 2031-2034. [Link]

-

Dreher, S. D.; et al. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters. 2008, 10(1), 113-116. [Link]

-

Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. 2002, 58(48), 9633-9695. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. 2006, 71(26), 9681-9686. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Molander, G. A.; Figueroa, R. Potassium Phenyltrifluoroborate. e-EROS Encyclopedia of Reagents for Organic Synthesis. 2005. [Link]

-

Molander, G. A.; Biolatto, B. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. 2003, 68(11), 4302-4314. [Link]

-

Chen, J.; et al. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. 2017, 139(36), 12112-12115. [Link]

-

Cerna, I.; et al. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. 2013, 18(1), 1182-1211. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Molander, G. A.; Creighton, C. J. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry. 2002, 67(24), 8416-8423. [Link]

Sources

- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C7H7BF3KS | CID 23697344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. POTASSIUM 4-(METHYLTHIO)PHENYLTRIFLUORO& CAS#: 871231-43-5 [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. staging.keyorganics.net [staging.keyorganics.net]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1H and 13C NMR Data for Potassium Aryltrifluoroborates

Introduction

Potassium aryltrifluoroborates have emerged as indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Their stability, ease of handling, and diverse reactivity make them valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and functional materials.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of these compounds. This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral features of potassium aryltrifluoroborates, offering insights for researchers, scientists, and professionals in drug development.

Core Principles of NMR Spectroscopy for Aryltrifluoroborates

NMR spectroscopy exploits the magnetic properties of atomic nuclei. For potassium aryltrifluoroborates, ¹H and ¹³C NMR are the most informative techniques for characterizing the organic aryl fragment. The trifluoroborate moiety (-BF₃K) significantly influences the electronic environment of the aryl ring, which is reflected in the chemical shifts and coupling constants observed in the NMR spectra.

The Influence of the Trifluoroborate Group

The -BF₃⁻ group is strongly electron-withdrawing, which generally leads to a deshielding of the protons and carbons on the attached aryl ring. This deshielding effect causes the corresponding signals to appear at a higher chemical shift (downfield) compared to the parent arene.[3] The extent of this effect is position-dependent, being most pronounced at the ipso-carbon (the carbon directly attached to the boron) and the ortho and para positions.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the aryl ring.

Chemical Shifts (δ)

The chemical shifts of the aromatic protons in potassium aryltrifluoroborates are influenced by the electronic effects of the -BF₃⁻ group and any other substituents on the ring.

-

Aromatic Protons: Typically, the signals for aromatic protons in potassium aryltrifluoroborates appear in the range of δ 6.5-8.0 ppm .[4][5]

-

Substituent Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl ring will cause upfield shifts (to lower ppm values) of the nearby protons, while electron-withdrawing groups (e.g., -NO₂, -CN) will cause downfield shifts.[6]

Coupling Constants (J)

Spin-spin coupling between adjacent protons provides valuable information about their relative positions on the aryl ring.

-

Ortho Coupling (³JHH): Coupling between protons on adjacent carbons is typically in the range of 7-9 Hz .[7]

-

Meta Coupling (⁴JHH): Coupling between protons separated by three bonds is smaller, usually 2-3 Hz .[7]

-

Para Coupling (⁵JHH): Coupling between protons in a para relationship is often very small or not resolved (0-1 Hz ).[7]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Potassium Phenyltrifluoroborates.

| Substituent Position | Typical Chemical Shift (δ, ppm) |

| ortho-H | 7.2 - 7.8 |

| meta-H | 7.0 - 7.5 |

| para-H | 7.0 - 7.6 |

Note: These are general ranges and can vary depending on the solvent and the nature of other substituents on the aryl ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shifts (δ)

The chemical shifts of the carbons in the aryl ring are highly sensitive to the electronic environment.

-

Ipso-Carbon (C-B): The carbon atom directly bonded to the boron atom is significantly influenced by the quadrupolar nature of the boron nucleus (¹¹B, I=3/2; ¹⁰B, I=3).[8] This often results in a broad signal that can be difficult to observe.[8][9][10] Its chemical shift can vary over a wide range.

-

Aromatic Carbons: The other aromatic carbons typically resonate in the range of δ 110-150 ppm .[11][12] Similar to ¹H NMR, the chemical shifts are influenced by the positions of substituents on the ring.[13]

Boron-Carbon Coupling (¹JBC)

The coupling between the boron and the directly attached carbon can provide valuable structural information. However, due to the rapid relaxation of the quadrupolar boron nucleus, this coupling is often not resolved in standard ¹³C NMR spectra, leading to signal broadening.[8][10] In some cases, with high-resolution instruments and for highly symmetric molecules, this coupling may be observed.[14]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Potassium Phenyltrifluoroborates.

| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |

| ipso-C | Variable, often broad | Signal can be difficult to detect due to quadrupolar broadening.[9][10] |

| ortho-C | 130 - 140 | |

| meta-C | 125 - 135 | |

| para-C | 120 - 130 |

Note: These are general ranges and are subject to solvent and substituent effects.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Obtaining high-quality NMR data is crucial for accurate structural analysis. The following is a field-proven, step-by-step methodology.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the potassium aryltrifluoroborate is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its high polarity.[1] Other solvents like D₂O or acetone-d₆ can also be used depending on the compound's solubility.[15][16]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is generally sufficient.[17] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[17][18]

-

Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. The solution should be clear and free of any solid particles.[17][19]

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[19]

-

NMR Tube: Use high-quality NMR tubes to ensure good magnetic field homogeneity.[19]

NMR Data Acquisition Workflow

The following diagram illustrates the typical workflow for acquiring and processing NMR data for potassium aryltrifluoroborates.

Figure 1: General workflow for NMR analysis of potassium aryltrifluoroborates.

Spectrometer Parameters

-

¹H NMR: A standard pulse sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is standard. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio. A wider spectral width (e.g., 0-200 ppm) is necessary.

Advanced Considerations

Boron NMR (¹¹B NMR)

While this guide focuses on ¹H and ¹³C NMR, ¹¹B NMR can also be a valuable tool. The chemical shift of the ¹¹B nucleus in potassium aryltrifluoroborates typically appears as a quartet (due to coupling with the three fluorine atoms) in the range of 3-7 ppm relative to BF₃·Et₂O.[2] This can be a quick diagnostic tool for the presence of the trifluoroborate group.

Fluorine NMR (¹⁹F NMR)

¹⁹F NMR is another highly sensitive technique for characterizing these compounds. The fluorine atoms in the -BF₃⁻ group typically give rise to a signal in the range of -129 to -141 ppm.[1][9] Due to the natural abundance of both ¹⁰B and ¹¹B, the ¹⁹F spectrum can show two sets of signals corresponding to coupling with each boron isotope.[20]

Influence of Through-Bond and Through-Space Effects on Chemical Shifts

The electronic environment, and thus the chemical shift, of a nucleus is determined by a combination of through-bond (inductive and resonance) and through-space (anisotropic) effects. The following diagram illustrates these concepts.

Figure 2: Conceptual diagram of electronic effects influencing NMR chemical shifts.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the routine characterization of potassium aryltrifluoroborates. A thorough understanding of the typical chemical shifts and coupling patterns, as described in this guide, allows for confident structural assignment and purity verification. By following robust experimental protocols, researchers can obtain high-quality spectral data, which is fundamental to advancing research and development in synthetic chemistry and drug discovery.

References

-

D'Vries, T., & Appukkuttan, P. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

- Kabir, M. S., & M. E. Wright. (n.d.). Oxidative Cycloaddition Reactions of Arylboron Reagents via a One-pot Formal Dehydroboration Sequence.

-

Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

D'Vries, T., & Appukkuttan, P. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Pawelke, G. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11). [Link]

-

Pawelke, G. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. [Link]

-

ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

-

University of Ottawa NMR Facility Blog. (2017). Boron Isotope Effects in Fluorine NMR Spectra. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

ETH Research Collection. (n.d.). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). [Link]

- Unknown. (n.d.). nmr sample prep.wpd.

-

ResearchGate. (n.d.). Organoboranes and tetraorganoborates studied by ¹¹B and ¹³C NMR spectroscopy and DFT calculations. [Link]

- Unknown. (n.d.).

-

The Royal Society of Chemistry. (n.d.). ¹H NMR Binding Studies of1₃ with Various Anions.

- Unknown. (n.d.). ¹³C NMR Chemical Shift Table.pdf.

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. (2023). Why we are unable to see B-F splittings in ¹¹B or ¹⁹F NMR?. [Link]

-

ResearchGate. (2017). Why can't see the ¹³C signal of the carbon which linked with boric acid group directly in C-NMR?. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link]

- Unknown. (n.d.).

-

UCL. (n.d.). Chemical shifts. [Link]

-

Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). J-coupling. [Link]

-

SDSU Chemistry. (n.d.). ¹¹B NMR Chemical Shifts. [Link]

-

YouTube. (2019). chemical shift and ppm values in ¹H NMR spectroscopy. [Link]

-

PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. [Link]

- The Royal Society of Chemistry. (n.d.).

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

- Unknown. (n.d.). V J-Coupling.

-

SpectraBase. (n.d.). Potassium phenyltrifluoroborate - Optional[¹⁹F NMR] - Chemical Shifts. [Link]

- Unknown. (n.d.). Table of Characteristic Proton NMR Shifts.

-

The Journal of Chemical Physics. (n.d.). Ground States of Conjugated Molecules. X. ¹⁹F NMR Chemical Shifts in Aryl Fluorides. [Link]

-

PDF Free Download. (n.d.). Boron-carbon coupling constants. III. Determination and calculation of. [Link]

-

Reddit. (2014). Effect of boron groups on ¹³C NMR chemical shift. [Link]

-

UCSB Chem and Biochem. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. [Link]

-

YouTube. (2023). NMR 5: Coupling Constants. [Link]

-

Chemical Science (RSC Publishing). (2014). Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study. [Link]

- Unknown. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. organomation.com [organomation.com]

- 18. web.uvic.ca [web.uvic.ca]

- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 20. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]

An In-depth Technical Guide to 11B and 19F NMR Characterization of Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Organotrifluoroborates and the Imperative of Precise Characterization

Organotrifluoroborate salts have emerged as remarkably versatile and robust reagents in modern organic synthesis, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1][2] Their enhanced stability to air and moisture, coupled with their high reactivity in a plethora of chemical transformations, including the venerable Suzuki-Miyaura cross-coupling reaction, has solidified their position as superior alternatives to their boronic acid and ester counterparts.[3][4] This stability allows them to be carried through multi-step syntheses, often circumventing the need for protection and deprotection strategies.[3] The synthesis of these valuable compounds is often straightforward, typically involving the treatment of organoboronic acids or their esters with potassium hydrogen difluoride (KHF2).[5][6][7]

Given their pivotal role, the unambiguous characterization of organotrifluoroborates is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. Specifically, the synergistic application of ¹¹B and ¹⁹F NMR provides a powerful and direct window into the molecular structure, purity, and electronic environment of these compounds. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the principles and practical applications of ¹¹B and ¹⁹F NMR for the comprehensive characterization of organotrifluoroborates.

The Unique Advantages of a Dual-Nuclei Approach: ¹¹B and ¹⁹F NMR

The power of NMR in characterizing organotrifluoroborates is significantly amplified by observing both the boron and fluorine nuclei. This dual-pronged approach provides complementary and often confirmatory information, leading to a more complete and reliable structural elucidation.

-

¹⁹F NMR: The Sensitive Reporter. The ¹⁹F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, high sensitivity (approximately 83% that of ¹H), and a wide chemical shift range that minimizes signal overlap.[2][8] In the context of organotrifluoroborates, the ¹⁹F spectrum offers a clean and direct view of the fluorine environment, making it an excellent tool for assessing purity and observing structural changes.[9]

-

¹¹B NMR: The Core of the Matter. As the central atom in the trifluoroborate moiety, the ¹¹B nucleus provides direct information about the coordination and electronic environment of the boron atom. Although ¹¹B is a quadrupolar nucleus (spin I = 3/2), which can lead to broader signals, modern NMR techniques can often overcome this challenge to provide valuable structural insights.[9][10]

Part 1: Mastering ¹¹B NMR of Organotrifluoroborates

Principles and Key Observables

The ¹¹B nucleus possesses a spin of 3/2, making it quadrupolar. This property means that the nucleus has a non-spherical charge distribution, which can interact with the local electric field gradient, leading to a relaxation mechanism that often results in broader NMR signals compared to spin-1/2 nuclei.[10][11] However, for the tetracoordinate boron in organotrifluoroborates, the relatively symmetric environment around the boron atom often leads to reasonably sharp signals.[12]

Chemical Shift (δ): A Window into Boron's Electronic Environment

The chemical shift of the ¹¹B nucleus in organotrifluoroborates is highly sensitive to the nature of the organic substituent attached to the boron atom. The addition of a fourth ligand (in this case, the organic group) to a tricoordinate borane to form a tetracoordinate borate results in a significant upfield shift in the ¹¹B NMR spectrum.[13]

| Class of Organotrifluoroborate | Typical ¹¹B Chemical Shift Range (ppm) |

| Aryltrifluoroborates | 3.0 - 6.0 |

| Alkenyltrifluoroborates | 3.5 - 7.5 |

| Alkyltrifluoroborates | 3.9 - 5.0 |

Note: Chemical shifts are referenced to external BF₃·OEt₂ (0.0 ppm).

Scalar Coupling (J): Unveiling Connectivity

A key feature in the ¹¹B NMR spectra of organotrifluoroborates is the scalar coupling between the ¹¹B nucleus and the three equivalent ¹⁹F nuclei. This coupling, denoted as ¹J(¹¹B-¹⁹F), manifests as a quartet (a 1:1:1:1 pattern) in the ¹¹B spectrum, arising from the coupling to three spin-1/2 fluorine nuclei.[9][14] The observation of this quartet is a definitive confirmation of the trifluoroborate structure. The magnitude of this coupling constant can be influenced by the solvent and the electronic properties of the organic substituent.[9]

Experimental Protocol: Acquiring High-Quality ¹¹B NMR Spectra

Sample Preparation:

-

Solvent Selection: Organotrifluoroborates exhibit good solubility in polar aprotic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a good solvent for most of these salts and allows for stable measurements.[14] Methanol-d₄ or acetone-d₆ can also be used.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the organotrifluoroborate salt in 0.5-0.7 mL of the deuterated solvent.

-

NMR Tube: While standard borosilicate glass NMR tubes can be used, they will exhibit a broad background signal from the boron in the glass.[10] For high-quality spectra, particularly when analyzing dilute samples, the use of quartz NMR tubes is highly recommended.[10]

Instrumental Parameters:

A modified pulse sequence can be employed to obtain better resolution, which is particularly useful for observing the ¹¹B–¹⁹F coupling constants.[9][15]

-

Pulse Program: A simple pulse-acquire sequence is often sufficient. However, pulse programs designed to minimize the effects of acoustic ringing may be beneficial.

-

Acquisition Time (at): 0.1 - 0.2 seconds.

-

Relaxation Delay (d1): 0.5 - 1.0 seconds. The quadrupolar nature of ¹¹B generally leads to faster relaxation times.

-

Number of Scans (ns): Due to the high natural abundance and sensitivity of ¹¹B, a sufficient signal-to-noise ratio can often be achieved with a relatively small number of scans (e.g., 128-1024).

-

Spectral Width (sw): A spectral width of 200-250 ppm is typically adequate to cover the chemical shift range of organotrifluoroborates.

-

Referencing: The ¹¹B NMR spectra should be referenced externally to a sealed capillary containing BF₃·OEt₂ (δ = 0.0 ppm).[9]

Part 2: Harnessing the Power of ¹⁹F NMR for Organotrifluoroborate Analysis

Principles and Key Observables

The ¹⁹F nucleus is a spin-1/2 nucleus, which means it generally gives sharp NMR signals and exhibits predictable coupling patterns. Its high sensitivity and the absence of background signals in typical organic samples make ¹⁹F NMR a powerful tool for the analysis of fluorinated compounds, including organotrifluoroborates.[2][16]

Chemical Shift (δ): A Sensitive Probe of the Fluorine Environment

The chemical shifts of the fluorine atoms in organotrifluoroborates are sensitive to the electronic environment of the boron center. The formation of the anionic trifluoroborate from a neutral precursor generally leads to an upfield shift (more shielded) in the ¹⁹F spectrum.[9] For most potassium organotrifluoroborates, the ¹⁹F chemical shifts fall within a relatively narrow range.

| Class of Organotrifluoroborate | Typical ¹⁹F Chemical Shift Range (ppm) |

| General Organotrifluoroborates | -129 to -141 |

Note: Chemical shifts are often referenced to an external standard such as CFCl₃ (0.0 ppm) or CF₃CO₂H (0.0 ppm).[9][17]

Scalar Coupling (J): Confirming the B-F Bond

The most informative feature of the ¹⁹F NMR spectrum of an organotrifluoroborate is the splitting pattern arising from coupling to the ¹¹B nucleus. Since ¹¹B has a spin of 3/2, the ¹⁹F signal is split into a 1:1:1:1 quartet due to the one-bond coupling, ¹J(¹⁹F-¹¹B).[9][14] This quartet provides unequivocal evidence for the presence of the B-F bond and the integrity of the trifluoroborate moiety.

It is also worth noting that boron has another naturally occurring isotope, ¹⁰B (I=3, ~20% abundance). Coupling to ¹⁰B can sometimes be observed as a broader, less resolved septet, slightly upfield of the main quartet from coupling to ¹¹B.[18]

Experimental Protocol: A Straightforward Approach to ¹⁹F NMR

Sample Preparation:

The sample preparation for ¹⁹F NMR is identical to that for ¹¹B NMR. The same sample can be used for both measurements.

Instrumental Parameters:

-

Pulse Program: A standard one-pulse sequence is typically sufficient.

-

Acquisition Time (at): 0.5 - 1.0 seconds.

-

Relaxation Delay (d1): 1.0 - 2.0 seconds.

-

Number of Scans (ns): Given the high sensitivity of ¹⁹F, a good signal-to-noise ratio can usually be obtained with a small number of scans (e.g., 16-64).

-

Spectral Width (sw): A spectral width of at least 200 ppm is recommended to ensure all signals are captured.

-

Referencing: External referencing to CFCl₃ (0.0 ppm) or a secondary standard like trifluoroacetic acid (TFA) is common.[9]

Data Interpretation and Structural Elucidation: A Unified Approach

The true analytical power comes from the combined interpretation of both ¹¹B and ¹⁹F NMR spectra. The presence of a quartet in both spectra, with the same coupling constant, provides a self-validating system for confirming the structure of an organotrifluoroborate.

Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of organotrifluoroborates using ¹¹B and ¹⁹F NMR.

Caption: Workflow for the ¹¹B and ¹⁹F NMR characterization of organotrifluoroborates.

Advanced Considerations and Troubleshooting

-

Quadrupolar Broadening in ¹¹B NMR: In cases where the boron environment is less symmetric, significant line broadening may occur in the ¹¹B spectrum, potentially obscuring the coupling pattern.[9] Acquiring the spectrum at a higher temperature can sometimes sharpen the signals.

-

Solvent Effects: The chemical shifts and coupling constants of both ¹¹B and ¹⁹F can be influenced by the solvent.[9][14] It is crucial to be consistent with the solvent used for comparison between different samples.

-

Hydrolytic Stability: While organotrifluoroborates are generally stable, some can be susceptible to hydrolysis, especially in the presence of acid or base, which would lead to the formation of boronic acids and other species.[19] This can be monitored by the appearance of new signals in both the ¹¹B and ¹⁹F NMR spectra.

Conclusion

The dual-nuclei approach of ¹¹B and ¹⁹F NMR spectroscopy provides a robust and information-rich methodology for the characterization of organotrifluoroborates. By understanding the fundamental principles of these NMR techniques and following systematic experimental and analytical workflows, researchers can confidently determine the structure, purity, and electronic properties of these invaluable synthetic reagents. This comprehensive characterization is essential for ensuring the reproducibility of synthetic procedures and for advancing the application of organotrifluoroborates in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Exploring Trifluoroborate Applications in Pharmaceutical and Material Science.

- Jurca, T., & Veltman, T. R. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(34), 9186–9194.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Jurca, T., & Veltman, T. R. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(34), 9186–9194.

- de Oliveira, B. G., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.

- Stefani, H. A., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 63(33), 7745-7777.

- de Oliveira, B. G., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.

- ResearchGate. (n.d.). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates.

- Organic Spectroscopy International. (n.d.). 11B NMR.

- Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034.

- BenchChem. (n.d.). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286.

- Quora. (n.d.). How to interpret the 19F NMR spectra.

- Cazzola, E., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega, 7(51), 48163–48172.

- San Diego State University Chemistry. (n.d.). 11B NMR Chemical Shifts.

-

Facey, G. (2017, August 11). Boron Isotope Effects in Fluorine NMR Spectra. Retrieved January 6, 2026, from [Link]

- ResearchGate. (n.d.). Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations.

- Reddit. (2022, November 15). Quadrupolar relaxation in NMR.

Sources

- 1. nbinno.com [nbinno.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. 19F [nmr.chem.ucsb.edu]

- 18. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 19. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolytic Stability of Potassium Organotrifluoroborates

Introduction: Beyond the Boronic Acid

For researchers and professionals in the field of drug development and synthetic chemistry, potassium organotrifluoroborates (RBF₃K) have emerged as exceptionally versatile and robust alternatives to traditional boronic acids and their esters.[1][2][3][4][5][6][7] These crystalline, free-flowing solids exhibit remarkable stability towards air and moisture, a significant advantage that simplifies storage, handling, and stoichiometric precision in reactions.[1][3][4][5][8][9][10] While prized for their stability, the synthetic utility of organotrifluoroborates, particularly in the cornerstone Suzuki-Miyaura cross-coupling reaction, is paradoxically unlocked through their controlled degradation—hydrolysis.